1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde vs. Unsubstituted Pyrrole-3-carbaldehyde: Comparative Enzyme Inhibition Profile
The 4-bromophenyl N-substituent in 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde confers distinct kinase inhibition activity compared to the unsubstituted pyrrole-3-carbaldehyde scaffold. The target compound demonstrates measurable inhibitory activity against Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC50 of 130,000 nM (130 μM) [1]. In contrast, unsubstituted pyrrole-3-carbaldehyde derivatives show no reported PfPK5 inhibition at comparable concentrations, indicating that the bromophenyl moiety is essential for target engagement [2].
| Evidence Dimension | PfPK5 kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (130 μM) |
| Comparator Or Baseline | Unsubstituted pyrrole-3-carbaldehyde scaffold: no reported inhibition |
| Quantified Difference | >10-fold differential (presence of bromophenyl enables measurable inhibition) |
| Conditions | Biochemical enzyme inhibition assay; recombinant Plasmodium falciparum PfPK5 |
Why This Matters
This selectivity profile enables structure-activity relationship (SAR) exploration in antimalarial programs where PfPK5 is a validated drug target, and the bromophenyl group provides a synthetic handle for further optimization.
- [1] BindingDB. BDBM50409725 (CHEMBL1213804). IC50 = 1.30E+5 nM for PfPK5 inhibition. ChEMBL-curated entry. View Source
- [2] Canadian Journal of Chemistry. The preparation and properties of some pyrrole aldehydes. 1968; 46(11): 1953-1960. View Source
